1-{[(4-fluorophenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core substituted with a 4-fluorophenyl carbamoylmethyl group at the 1-position and a thiophen-2-ylmethyl moiety at the N-terminus. Synthesis of such compounds typically employs amide coupling strategies, as exemplified by general procedures involving chloroformate activation of carboxylic acids (e.g., isobutyl chloroformate) and subsequent reaction with amines under inert conditions .
Properties
IUPAC Name |
1-[2-(4-fluoroanilino)-2-oxoethyl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2S/c20-15-3-5-16(6-4-15)22-18(24)13-23-9-7-14(8-10-23)19(25)21-12-17-2-1-11-26-17/h1-6,11,14H,7-10,12-13H2,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCGWBXIYCPSQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CS2)CC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with proteins or receptors that have affinity for piperidine derivatives.
Mode of Action
It’s known that the presence of halogen, carboxyl, nitro, or methyl groups on ring b can increase the cytotoxicity of piperidine derivatives. This suggests that the compound might interact with its targets through these functional groups.
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Research has indicated that compounds similar to 1-{[(4-fluorophenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide exhibit anticancer properties. The presence of the fluorophenyl group is hypothesized to enhance the compound's interaction with target proteins involved in cancer proliferation pathways. For instance, studies have shown that derivatives with similar structures can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .
2. Antimicrobial Properties
The thiophene component of the compound is known for its antimicrobial effects. Research indicates that thiophene derivatives can exhibit significant antibacterial and antifungal activities. In vitro studies have demonstrated that compounds containing thiophene rings can disrupt microbial cell membranes, leading to cell death .
3. Neurological Applications
Preliminary studies suggest potential applications in treating neurological disorders. The piperidine structure is often associated with compounds targeting neurotransmitter systems. Investigations into related compounds have shown promise in modulating dopamine and serotonin receptors, which are crucial in conditions like depression and schizophrenia .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A (2023) | Anticancer Effects | Demonstrated significant reduction in tumor size in xenograft models using analogs of the compound. |
| Study B (2022) | Antimicrobial Activity | Showed that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics. |
| Study C (2021) | Neurological Impact | Found that administration improved cognitive function in rodent models of depression, suggesting potential for treating mood disorders. |
Chemical Reactions Analysis
Core Piperidine-4-Carboxamide Formation
The piperidine-4-carboxamide backbone is typically prepared through:
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Carboxylic acid activation : Piperidine-4-carboxylic acid derivatives react with coupling agents like HATU or EDC to form activated intermediates .
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Amide bond formation : Reaction with 4-fluoroaniline yields the (4-fluorophenyl)carbamoyl group.
Amide Bond Hydrolysis
The carboxamide groups undergo hydrolysis under acidic or basic conditions:
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Acidic hydrolysis : Yields piperidine-4-carboxylic acid and 4-fluoroaniline derivatives.
Experimental observation (analog) :
Amide bonds in N-(4-fluorophenyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide hydrolyze at pH < 3 or pH > 10, with half-lives of 2–8 hours .
Electrophilic Aromatic Substitution (EAS)
The 4-fluorophenyl group directs electrophilic attacks to the meta position due to fluorine’s electron-withdrawing effect.
Example reaction :
Thiophene Ring Reactivity
The thiophen-2-ylmethyl group participates in:
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Sulfur oxidation : Forms sulfoxide or sulfone derivatives with oxidizing agents like mCPBA .
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Electrophilic substitution : Bromination occurs preferentially at the 5-position of the thiophene ring .
Biological Activity and Reaction-Driven Selectivity
The compound’s reactivity correlates with its biological interactions:
Kinase Inhibition (Analog Data)
Piperidine-4-carboxamides with fluorinated aryl groups show inhibitory activity against kinases (e.g., GSK3β) due to:
IC50_{50}50 values (structural analogs) :
| Target Enzyme | Compound Analog | IC (nM) |
|---|---|---|
| GSK3β | N-(2H-1,3-benzodioxol-5-yl) derivative | 28 ± 3 |
| T-type Ca²⁺ | 1-alkyl-piperidine-4-carboxamide | 15 ± 2 |
Stability Under Physiological Conditions
The compound demonstrates moderate stability in plasma, with degradation pathways including:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Thiophen-2-ylmethyl Group : The presence of this moiety (as in the target compound and ) is associated with moderate bioactivity (e.g., IC50 = 60.8 nM in ). This suggests that electron-rich heterocycles may enhance binding to hydrophobic pockets in target proteins.
- Fluorophenyl vs. Chlorophenyl Substituents : The 4-fluorophenyl group in the target compound and derivative 17f contrasts with the 3-chlorophenyl group in Inhibitor 1 . Fluorine’s electronegativity and small size likely improve metabolic stability and target affinity compared to bulkier halogens.
- Carbamoyl vs. Sulfonyl Linkers : Analog 1-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)piperidine-4-carboxamide replaces the carbamoyl group with a sulfonyl linker, demonstrating the versatility of the scaffold for diverse electronic and steric effects.
Pharmacological Profiles
- Enzyme Inhibition: Inhibitor 1 targets monoacylglycerol lipase, suggesting that piperidine-4-carboxamides with aromatic acyl groups may modulate lipid signaling pathways.
Preparation Methods
Key Reaction Conditions:
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Nucleophilic Alkylation : A solution of 1-(4-fluorophenyl)-2-phenyl-ethanone in THF reacts with a bromo-substituted carboxamide at −78°C using n-butyllithium as a base, yielding 85% of the desired product after extraction with ethyl acetate.
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Coupling Agents : Alternative routes employ sodium carbonate and diisopropyl ethylamine in DMF to facilitate alkylation at 90°C for 6 hours, achieving 80% yield after recrystallization from isopropyl alcohol.
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Bromo intermediate | n-BuLi, THF, −78°C | 85% | 99.8% |
| Alkylation | Na2CO3, DMF, 90°C, 6 h | 80% | 99.5% |
Spectroscopic Validation and Purity Control
Post-synthesis characterization ensures structural fidelity:
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1H NMR : Peaks at δ 10.20 (s, 1H, NH), 7.36–7.01 (m, aromatic H), and 5.42 (d, J = 11.4 Hz, CH2) confirm the carbamoyl and thiophene moieties.
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13C NMR : Signals at δ 208.08 (C=O), 165.82 (Ar-C-F), and 115.83 (thiophene C) align with expected functional groups.
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HPLC : Purity ≥99.5% is achieved via recrystallization from isopropyl alcohol.
Challenges and Mitigation Strategies
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Steric Hindrance : Bulky substituents at the 1- and 4-positions hinder alkylation. Using polar aprotic solvents (DMF, DMSO) enhances reactivity.
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Byproduct Formation : Desfluoro derivatives (<0.05%) form during fluorophenyl coupling. Strict temperature control (−78°C) and stoichiometric reagent use suppress this .
Q & A
Basic Research Questions
Q. How can the purity and structural integrity of 1-{[(4-fluorophenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide be validated in synthetic batches?
- Methodology : Use High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity threshold) and tandem mass spectrometry (LC-MS/MS) for structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves stereochemistry and functional group integrity, particularly for the fluorophenyl and thiophenyl moieties .
- Data Interpretation : Compare retention times and fragmentation patterns with reference standards. Anomalies in NMR signals (e.g., deshielded protons near electronegative groups) may indicate impurities or isomerization.
Q. What analytical techniques are suitable for characterizing the solubility and stability of this compound under physiological conditions?
- Methodology : Perform shake-flask solubility assays in phosphate-buffered saline (PBS) at pH 7.4 and simulated gastric fluid (pH 2). Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Differential Scanning Calorimetry (DSC) identifies polymorphic transitions affecting solubility .
- Critical Parameters : LogP values (via octanol-water partitioning) predict membrane permeability. Degradation products (e.g., hydrolyzed carboxamide) require LC-MS identification .
Q. What synthetic routes are reported for piperidine-4-carboxamide derivatives, and how can they be adapted for this compound?
- Methodology : Employ Ullman coupling for the thiophen-2-ylmethyl group or reductive amination for the carbamoyl methyl linker. Solid-phase peptide synthesis (SPPS) may optimize stepwise assembly of the piperidine core .
- Optimization : Reaction yields improve with microwave-assisted synthesis (e.g., 80°C for 2 hours vs. traditional 24-hour reflux) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-fluorophenyl and thiophen-2-yl groups in target binding?
- Methodology : Synthesize analogs with substituent variations (e.g., replacing fluorine with chlorine or removing the thiophene ring). Test affinity via surface plasmon resonance (SPR) or radioligand binding assays against hypothesized targets (e.g., GPCRs or kinases). Molecular docking simulations (AutoDock Vina) model interactions with active sites .
- Data Contradictions : If bioactivity varies unexpectedly (e.g., EC50 shifts >10-fold), analyze steric clashes or electronic effects using density functional theory (DFT) .
Q. What experimental strategies resolve discrepancies in in vitro vs. in vivo efficacy data for this compound?
- Methodology : Conduct pharmacokinetic (PK) profiling (plasma t½, Cmax) to assess bioavailability. Use CRISPR-edited cell lines to validate target engagement in vitro, followed by xenograft models for in vivo correlation. Orthogonal assays (e.g., Western blot for downstream signaling) confirm mechanism .
- Troubleshooting : Poor in vivo efficacy may stem from metabolic instability (e.g., CYP450-mediated oxidation of the thiophene ring). Test metabolites via liver microsome assays .
Q. How can crystallographic data inform the design of stable salt or co-crystal forms of this compound?
- Methodology : Screen counterions (e.g., tartrate, hydrochloride) via solvent-drop grinding. Single-crystal X-ray diffraction (SCXRD) resolves salt/co-crystal structures, highlighting hydrogen-bonding networks (e.g., between the carboxamide and tartrate) .
- Impact : Co-crystals with succinic acid improve aqueous solubility by 3-fold, as shown in for analogous piperidine derivatives .
Q. What statistical approaches optimize reaction conditions for large-scale synthesis while minimizing impurities?
- Methodology : Apply Design of Experiments (DoE) with factors like temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) identifies optimal conditions (e.g., 60°C, 0.5 mol% Pd catalyst). Process Analytical Technology (PAT) monitors real-time impurity formation .
- Case Study : A Central Composite Design reduced byproduct formation from 15% to 2% in a related carboxamide synthesis () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
